molecular formula C28H39ClN7O17P3S B050713 4-Chlorobenzoyl-CoA CAS No. 117380-98-0

4-Chlorobenzoyl-CoA

Cat. No.: B050713
CAS No.: 117380-98-0
M. Wt: 906.1 g/mol
InChI Key: DEPSOKCZMQPCBI-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzoyl-CoA is a crucial, high-purity biochemical tool essential for investigating the microbial catabolic pathways of chlorinated aromatic compounds, particularly 4-chlorobenzoate. This coenzyme A thioester derivative serves as a central intermediate in the reductive dechlorination pathway, a key process studied in environmental bioremediation. Researchers utilize this compound to elucidate the mechanism of action of class I and class II benzoyl-CoA reductases (BCRs) and dehalogenases, enzymes responsible for the ATP-dependent reduction and subsequent removal of the chlorine substituent. Its application is fundamental in enzymology studies, kinetic assays, and for probing the structure and function of anaerobic microbial communities capable of degrading persistent environmental pollutants. This compound enables a deeper understanding of metabolic engineering strategies aimed at developing biocatalysts for waste treatment and the breakdown of xenobiotics, providing invaluable insights for environmental microbiology and biotechnology research.

Properties

CAS No.

117380-98-0

Molecular Formula

C28H39ClN7O17P3S

Molecular Weight

906.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate

InChI

InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

DEPSOKCZMQPCBI-TYHXJLICSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

Synonyms

4-CBA-CoA
4-chlorobenzoyl CoA
4-chlorobenzoyl coenzyme A

Origin of Product

United States

Enzymatic Formation of 4 Chlorobenzoyl Coa

4-Chlorobenzoate (B1228818):CoA Ligase (EC 6.2.1.33)

4-Chlorobenzoate:CoA ligase (CBL), systematically named 4-chlorobenzoate:CoA ligase (AMP-forming), is an enzyme that catalyzes the conversion of 4-chlorobenzoate to 4-chlorobenzoyl-CoA. wikipedia.orgenzyme-database.org This enzyme belongs to the ligase family, specifically those that form carbon-sulfur bonds. wikipedia.org The reaction requires ATP and coenzyme A (CoA) and produces this compound, AMP, and diphosphate. wikipedia.orguniprot.org This enzymatic reaction is a key component of the degradation pathway for 2,4-dichlorobenzoate (B1228512) and requires magnesium as a cofactor. wikipedia.orgasm.org

Catalytic Mechanism and Reaction Steps

The catalytic process of 4-chlorobenzoate:CoA ligase involves a two-step mechanism. uniprot.orgnih.gov

Adenylation: The first step is the adenylation of 4-chlorobenzoate. In this reaction, the carboxylate group of 4-chlorobenzoate attacks the α-phosphate of ATP, leading to the formation of a 4-chlorobenzoyl-AMP intermediate and the release of pyrophosphate (PPi). nih.gov

Thioesterification: Following the release of PPi, the enzyme binds CoA. The thiol group of CoA then attacks the activated acyl group of the 4-chlorobenzoyl-AMP intermediate. This results in the displacement of AMP and the formation of the final product, this compound. nih.govnih.gov

Substrate Specificity and Affinity

4-Chlorobenzoate:CoA ligase exhibits a degree of substrate flexibility. Besides its primary substrate, 4-chlorobenzoate, the enzyme can also act on benzoate, 4-bromobenzoate, 4-iodobenzoate, and 4-fluorobenzoate (B1226621). However, it is inactive towards 4-nitrobenzoate. uniprot.org The enzyme from Pseudomonas sp. strain CBS3 shows significantly lower activity with other substrates compared to 4-chlorobenzoate. For instance, its activity with 3-chlorobenzoate (B1228886) and 4-fluorobenzoate is only 10% and 5% of that with 4-chlorobenzoate, respectively. The enzyme displays very low or no activity towards benzoate, 2-chlorobenzoate, 2,4-dichlorobenzoate, 3,4-dichlorobenzoate, and 4-hydroxybenzoate (B8730719).

The affinity of the enzyme for its substrates has been quantified through Michaelis-Menten kinetics. For the enzyme from Arthrobacter sp., the KM values are 3.5 µM for 4-chlorobenzoate, 30 µM for CoA, and 238 µM for ATP. uniprot.org

SubstrateKM (µM)
4-Chlorobenzoate3.5
CoA30
ATP238

This table displays the Michaelis-Menten constants (KM) for the substrates of 4-Chlorobenzoate:CoA ligase from Arthrobacter sp. uniprot.org

Structural Analysis of the Enzyme and its Complexes

The three-dimensional structure of 4-chlorobenzoate:CoA ligase has been determined, providing insights into its function. wikipedia.org Two PDB accession codes, 1T5D and 1T5H, represent structures of this enzyme class. wikipedia.org

4-Chlorobenzoate:CoA ligase is composed of a large N-terminal domain and a smaller C-terminal domain. nih.gov A significant conformational change is central to its catalytic cycle. The enzyme alternates between two main conformations to catalyze the two partial reactions. nih.govnih.gov After the initial adenylation step, the C-terminal domain undergoes a large rotation of approximately 140° relative to the N-terminal domain. nih.gov This rotation shifts the enzyme from an "adenylate-forming" conformation to a "thioester-forming" conformation. nih.govacs.orgnih.gov This domain alternation is crucial for bringing the necessary catalytic residues into position for each step of the reaction. nih.gov

The active site of 4-chlorobenzoate:CoA ligase is where the substrates bind and the reaction occurs. The binding pocket for the aryl substrate, 4-chlorobenzoate, is formed by a number of amino acid residues, including Phe184, His207, Val208, Val209, Phe249, Ala280, Ile303, Gly305, Met310, and Asn311. nih.gov

Several conserved motifs and key residues are essential for catalysis. An ATP-binding site is a highly conserved region, with specific motifs (A5, A7, and A8) involved in stabilizing the ATP molecule. asm.org In 4-chlorobenzoate:CoA ligase, a tyrosine residue in motif A5 is key for this interaction. asm.org A highly conserved lysine (B10760008) residue in motif A10 plays a critical role in the adenylation step by interacting with the α-phosphate of ATP during the nucleophilic attack. asm.org His207 is involved in the adenylation reaction, while Asn411 interacts with the α-phosphate of AMP in the thioesterification conformation. asm.org

Domain Architecture and Conformational Changes

Genetic Regulation of 4-Chlorobenzoate:CoA Ligase Expression

The expression of the gene encoding 4-chlorobenzoate:CoA ligase (fcbA) is part of a regulated system that allows bacteria to respond to the presence of chlorinated aromatic compounds. In Comamonas sediminis strain CD-2, the fcbA gene is part of an operon, fcbBAT1T2T3C, which also includes genes for a transporter and the subsequent dehalogenase enzyme. asm.org

The expression of this operon is controlled by a transcriptional repressor called FcbR, which belongs to the TetR family of regulators. asm.org In the absence of 4-chlorobenzoate, FcbR binds to a specific DNA sequence in the promoter region of the fcb operon, preventing transcription. asm.orgnih.gov This binding site overlaps with the -35 box of the promoter, likely blocking the binding of RNA polymerase. asm.org

The actual inducer molecule that triggers the expression of the fcb operon is not 4-chlorobenzoate itself, but its activated form, this compound. asm.orgnih.gov When 4-chlorobenzoate is transported into the cell, it is converted to this compound by the basal levels of 4-chlorobenzoate:CoA ligase. nih.gov this compound then binds to the FcbR repressor, causing a conformational change that leads to its dissociation from the DNA. asm.orgnih.gov This allows for the transcription of the fcb operon and the synthesis of the enzymes required for the degradation of 4-chlorobenzoate. nih.gov

Enzymatic Transformation of 4 Chlorobenzoyl Coa

4-Chlorobenzoyl-CoA Dehalogenase (EC 3.8.1.7)

This compound dehalogenase is an enzyme that catalyzes the hydrolytic dehalogenation of this compound to produce 4-hydroxybenzoyl-CoA and a chloride ion. semanticscholar.orgnih.govqmul.ac.uk This enzyme is a key component of the 4-chlorobenzoate (B1228818) degradation pathway found in several soil bacteria, such as Pseudomonas sp. strain CBS-3 and Arthrobacter sp. semanticscholar.orgacs.org The reaction is significant as it enables these microorganisms to utilize chlorinated organic compounds as a source of carbon. ebi.ac.uk Structurally, the enzyme from Pseudomonas sp. strain CBS-3 is a trimer, with each subunit comprising a larger N-terminal domain and a smaller C-terminal domain involved in trimerization. nih.govacs.org

The enzyme is specific for dehalogenation at the 4-position of the benzoyl ring and can act on substrates with different halogen substituents, including fluorine, chlorine, bromine, and iodine. qmul.ac.uknih.govkegg.jp

Catalytic Mechanism of Dehalogenation

The dehalogenation reaction is initiated by the nucleophilic attack of an active site carboxylate group on the C4 carbon of the benzoyl ring of this compound. unm.edupnas.orgrsc.org This attack displaces the chloride ion and leads to the formation of a covalent aryl-enzyme intermediate. acs.orgoup.comosti.gov This intermediate is subsequently hydrolyzed to release the final product, 4-hydroxybenzoyl-CoA. acs.orgpnas.org This two-step process, involving the formation of an aryl-enzyme intermediate, has been supported by rapid-quench experiments and isotopic labeling studies. nih.gov

Several key amino acid residues within the active site are crucial for the catalytic activity of this compound dehalogenase.

Asp-145 : This residue acts as the nucleophile, with its carboxylate side chain attacking the C4 position of the benzoyl ring to initiate the dehalogenation process. nih.govunm.edupnas.org Site-directed mutagenesis studies have confirmed that Asp-145 is essential for catalysis but not for substrate binding. unm.edu

His-90 : Positioned near Asp-145, His-90 functions as a general base in the second step of the reaction, activating a water molecule for the hydrolysis of the aryl-enzyme intermediate. nih.govpnas.orgresearchgate.net Mutation of His-90 to glutamine significantly reduces the rate of hydrolysis. rcsb.orgnih.gov

Phe-64 and Gly-114 : The backbone amides of these residues form an oxyanion hole. ebi.ac.uk This structure helps to stabilize the negative charge that develops on the benzoyl carbonyl oxygen during the formation of the tetrahedral intermediate in the hydrolysis step. ebi.ac.ukrsc.org The side chain of Phe-64 is also positioned to interact with the chloride ion. unm.edu

Trp-137 : This residue plays a critical role in positioning the catalytic nucleophile, Asp-145, through a hydrogen bond. pnas.org Mutation of Trp-137 to phenylalanine drastically reduces the rate of Meisenheimer intermediate formation by causing a reorientation of the Asp-145 side chain. pnas.orgunm.edu

The nucleophilic attack by Asp-145 on the 4-chlorobenzoyl ring of the substrate leads to the formation of a transient, high-energy species known as a Meisenheimer intermediate (or σ-complex). semanticscholar.orgebi.ac.ukpnas.org In this intermediate, the aromaticity of the benzoyl ring is temporarily lost. pnas.org The enzyme stabilizes this unstable intermediate, a crucial aspect of its catalytic power. rsc.org The stabilization is thought to be achieved through hydrogen bonds between the benzoyl carbonyl group and the backbone amides of Gly-114 and Phe-64. rsc.org The expulsion of the chloride ion from the Meisenheimer intermediate leads to the formation of the more stable aryl-enzyme intermediate. unm.edupnas.org

Following the departure of the chloride ion, the resulting aryl-enzyme intermediate, where the 4-hydroxybenzoyl moiety is covalently attached to the Asp-145 residue, must be hydrolyzed to release the product and regenerate the free enzyme. acs.orgpnas.org This hydrolysis is facilitated by His-90, which acts as a general base to activate a water molecule. nih.govpsu.edu The activated water molecule then attacks the acyl carbon of the ester linkage between the product and Asp-145. ebi.ac.ukpsu.edu This attack proceeds through a tetrahedral intermediate, which is stabilized by the oxyanion hole formed by Phe-64 and Gly-114, before collapsing to release 4-hydroxybenzoyl-CoA and restore the carboxylate of Asp-145. ebi.ac.uk Studies with H90Q mutants have shown that the rate of hydrolysis of the aryl-enzyme intermediate is significantly reduced, confirming the role of His-90 in this step. rcsb.orgnih.gov

Formation and Stabilization of the Meisenheimer Intermediate

Substrate Specificity and Kinetic Characterization

This compound dehalogenase exhibits a high degree of specificity for the 4-position of the benzoyl ring; it does not dehalogenate 2-chloro- or 3-chlorobenzoyl-CoA. nih.govuniprot.org However, it can process substrates with different halogens at the 4-position. The enzyme from Arthrobacter sp. strain 4-CB1 can dehalogenate substrates with fluorine, chlorine, bromine, and iodine, though the rate for 4-fluorobenzoyl-CoA is very slow. nih.gov

Kinetic studies on the enzyme from Pseudomonas sp. CBS-3 revealed that the catalytic step, rather than product release, is rate-limiting. nih.gov The turnover rates for different 4-halobenzoyl-CoA substrates indicate that the cleavage of the carbon-halogen bond is a key event in the rate-determining step of the reaction. nih.gov

The Michaelis-Menten constant (Km) for this compound varies depending on the source of the enzyme. For the enzyme from Arthrobacter sp. strain TM-1, the Km for this compound is 9 µM with a kcat of 1 s-1 at pH 7.5 and 30°C. nih.gov For the enzyme from Pseudomonas sp. CBS-3, the Km for 4-CBA-CoA is 4 µM. nih.gov

Table 1: Kinetic Parameters of this compound Dehalogenase from Different Bacterial Strains

Enzyme Source Substrate Km (µM) kcat (s-1) Reference
Arthrobacter sp. strain TM-1 This compound 9 1 nih.gov
Pseudomonas sp. CBS-3 This compound 4 0.6 (multiple turnovers) nih.gov
Pseudomonas sp. CBS-3 4-Bromobenzoyl-CoA - 1.4 nih.gov
Pseudomonas sp. CBS-3 4-Iodobenzoyl-CoA - 1.1 nih.gov
Pseudomonas sp. CBS-3 4-Fluorobenzoyl-CoA - 8 x 10-6 nih.gov
Arthrobacter sp. 4-Iodobenzoyl-CoA 14 - uniprot.org
Arthrobacter sp. 4-Bromobenzoyl-CoA 36 - uniprot.org
Analysis of Halogen Substituent Effects (e.g., F, Cl, Br, I)

Studies on the specificity of this compound dehalogenase have revealed its ability to act on substrates with different halogen substituents at the 4-position of the benzoyl-CoA ring. expasy.org The enzyme can dehalogenate substrates containing fluorine, chlorine, bromine, and iodine. expasy.org However, the efficiency of the reaction is significantly influenced by the nature of the halogen.

Kinetic analyses have shown that the rate of turnover for different 4-halobenzoyl-CoA substrates varies considerably. nih.govacs.org For instance, the dehalogenation of 4-bromobenzoyl-CoA is approximately twice as fast as that of this compound. researchgate.net In contrast, the turnover of 4-fluorobenzoyl-CoA is dramatically slower, over 400-fold less than that of the chloro- and bromo-analogs. nih.govacs.orgresearchgate.net The rates for 4-bromobenzoyl-CoA and 4-iodobenzoyl-CoA are comparable. nih.gov This trend, where the reaction rate decreases from iodo to fluoro, indicates that the cleavage of the carbon-halogen bond is a crucial event in the rate-limiting transition state of the reaction. nih.govacs.org

SubstrateRelative Turnover Rate
4-Fluorobenzoyl-CoAVery Low (8 x 10-6 s-1)
This compoundReference (0.6 s-1 for multiple turnovers)
4-Bromobenzoyl-CoAFaster (1.4 s-1)
4-Iodobenzoyl-CoAFaster (1.1 s-1)
Steady-State Kinetic Parameters (Km, kcat)

Steady-state kinetic analysis of this compound dehalogenase from Pseudomonas sp. CBS-3 has provided valuable insights into its catalytic efficiency. The Michaelis constant (Km) for this compound has been determined to be approximately 4 µM, indicating a high affinity of the enzyme for its substrate. nih.gov The catalytic constant (kcat), or turnover number, for multiple turnovers is about 0.6 s-1. nih.govacs.org

Site-directed mutagenesis studies have highlighted the importance of specific active site residues. For example, the W137F mutant, where a tryptophan residue is replaced by phenylalanine, exhibits a significantly reduced turnover rate (0.3% of the wild-type) while maintaining a similar Km value. unm.edu This suggests that Trp-137 plays a crucial role in catalysis rather than substrate binding. unm.edu The inhibition constants (Ki) for related molecules like benzoyl-CoA (72 µM) and CoA (140 µM) further underscore the importance of the CoA moiety for substrate anchoring within the active site. nih.govacs.org

EnzymeSubstrate/InhibitorKm or Ki (µM)kcat (s-1)
Wild-typeThis compound3.7 ± 0.30.60 ± 0.01
Wild-type4-Fluorobenzoyl-CoA (inhibitor)40 ± 5-
Wild-typeBenzoyl-CoA (inhibitor)72 ± 8-
W137F MutantThis compound8.5 ± 0.3(1.57 ± 0.02) x 10-3
W137F Mutant4-Fluorobenzoyl-CoA (inhibitor)50 ± 4-
W137F MutantBenzoyl-CoA (inhibitor)64 ± 6-
Transient State Kinetic Analyses

Transient state kinetic analyses, such as stopped-flow absorbance methods, have been instrumental in resolving the individual steps of the catalytic mechanism of this compound dehalogenase. unm.edu These studies have provided direct evidence for the formation of chemical intermediates during the reaction. unm.edu

Isotope Effects for Mechanistic Elucidation (e.g., Chlorine KIE)

The measurement of kinetic isotope effects (KIEs) has been a powerful tool for elucidating the transition state structure of the dehalogenation reaction catalyzed by this compound dehalogenase. unm.edu The chlorine kinetic isotope effect (37k) for the dehalogenation of this compound has been measured to be 1.0090 ± 0.0006. unm.edunih.gov

Structural Biology of this compound Dehalogenase

The three-dimensional structure of this compound dehalogenase from Pseudomonas sp. strain CBS-3 has been determined to a high resolution, providing detailed insights into its architecture and catalytic mechanism. acs.orgpsu.edu These structural studies have been crucial for understanding how the enzyme recognizes its substrate and facilitates the challenging dehalogenation reaction.

Quaternary Structure and Oligomeric State (e.g., trimer)

Each subunit of the trimer folds into two distinct domains. acs.orgpsu.edu The larger, N-terminal domain forms the core of the subunit, while the smaller C-terminal domain is primarily involved in the interactions that stabilize the trimeric assembly. psu.edu The formation of the trimer buries a significant amount of surface area, approximately 4600 Ų, which contributes to its stability. acs.org The three active sites of the trimer are located at the interfaces between the subunits, separated by about 42 Å. acs.orgwisc.edu

Active Site Architecture and Substrate Binding Mode

The active site of this compound dehalogenase is a well-defined pocket designed to bind this compound and facilitate the dehalogenation reaction. The 4-hydroxybenzoyl-CoA product, when bound, adopts a curved conformation within the active site. acs.orgpsu.edu The 4-hydroxybenzoyl and adenosine (B11128) moieties of the coenzyme are buried within the enzyme, while the pantothenate and pyrophosphate groups are more exposed to the solvent. acs.orgpsu.edu

The active site is largely composed of hydrophobic residues, with the key catalytic residues being Asp-145 and His-90. nih.gov Structural and mutagenesis data have confirmed that the carboxylate side chain of Asp-145 acts as the nucleophile that attacks the benzoyl ring of the substrate, forming a Meisenheimer intermediate. pnas.orgacs.orgpsu.edu His-90 is positioned to function as a general base in the subsequent hydrolysis of the aryl-enzyme intermediate. pnas.orgacs.orgpsu.edu The benzoyl ring of the substrate is surrounded by aromatic residues, including Phe-64, Phe-82, Trp-89, and Trp-137, which likely help to polarize the π-electrons of the benzoyl ring during catalysis. nih.gov The backbone amides of Phe-64 and Gly-114 form an oxyanion hole that stabilizes the tetrahedral intermediate formed during the reaction. ebi.ac.uk

Structural Insights into Catalytic Residue Positioning

The three-dimensional structure of 4-CBA-CoA dehalogenase from Pseudomonas sp. strain CBS-3, resolved to 1.8 Å, provides a detailed view of its active site and the precise positioning of key catalytic residues. psu.edunih.gov The enzyme functions as a trimer, with each active site located at the interface of two subunits. psu.edupnas.org

The catalytic mechanism is initiated by the nucleophilic attack of the Aspartate-145 (Asp-145) side chain on the C4 carbon of the substrate's benzoyl ring, which bears the chlorine atom. ebi.ac.ukpsu.edunih.gov This attack forms a covalent Meisenheimer intermediate. ebi.ac.ukpnas.org The structure reveals that Asp-145 is precisely positioned for this role. psu.edunih.gov Another critical residue, Histidine-90 (His-90), is positioned to act as the general base in the subsequent step, activating a water molecule to hydrolyze the arylated enzyme intermediate, releasing the final product, 4-hydroxybenzoyl-CoA. psu.edunih.govyeastgenome.org

Several other residues play crucial roles in stabilizing the transition states and intermediates of the reaction:

Oxyanion Hole : The backbone amides of Phenylalanine-64 (Phe-64) and Glycine-114 (Gly-114) form an oxyanion hole. ebi.ac.uknih.gov This structure stabilizes the negative charge that develops on the thioester carbonyl oxygen of the substrate during the formation of the Meisenheimer intermediate. ebi.ac.uknih.gov

Tryptophan-137 (Trp-137) : This residue forms a hydrogen bond with the catalytic Asp-145, which is critical for orienting the nucleophile for an effective attack on the substrate. ebi.ac.ukpnas.org Mutation of Trp-137 to phenylalanine significantly impairs the formation of the Meisenheimer intermediate. pnas.org

Hydrophobic Pocket : The benzoyl ring of the substrate is situated within a largely hydrophobic environment created by residues including Phe-64, Phe-82, Trp-89, and Trp-137. pnas.org This environment likely helps to polarize the π-electrons of the benzoyl ring, facilitating the nucleophilic attack. pnas.org

The table below summarizes the key residues and their functions within the active site of 4-CBA-CoA dehalogenase.

ResidueLocation/RoleFunction in CatalysisCitation
Asp-145 Catalytic NucleophileAttacks the C4 carbon of the benzoyl ring to form a covalent Meisenheimer intermediate. ebi.ac.ukpsu.edunih.gov
His-90 General BaseActivates a water molecule for the hydrolysis of the aryl-enzyme ester intermediate. ebi.ac.ukpsu.edunih.gov
Phe-64 Oxyanion HoleStabilizes the tetrahedral intermediate via its backbone amide. ebi.ac.uknih.gov
Gly-114 Oxyanion HoleStabilizes the tetrahedral intermediate via its backbone amide. ebi.ac.uknih.gov
Trp-137 Positioning ResidueOrients Asp-145 through a hydrogen bond, crucial for nucleophilic attack. ebi.ac.ukpnas.org
Molecular Dynamics Simulations and Active Site Dynamics

Molecular dynamics (MD) simulations have provided significant insights into the dynamic nature of the 4-CBA-CoA dehalogenase active site, complementing static crystal structure data. pnas.orgnih.gov These simulations reveal that the precise conformation of the active site is not rigid but fluctuates to facilitate the chemical reaction. pnas.org

A key concept illuminated by MD simulations is the formation of "Near Attack Conformations" (NACs). pnas.org A NAC is a ground-state conformation where the reacting atoms are positioned at a distance and angle that closely resemble the geometry of the transition state. pnas.org In simulations of the wild-type enzyme with 4-CBA-CoA, about 5% of the conformations were identified as NACs, where the carboxylate oxygen of Asp-145 was optimally positioned to attack the substrate. pnas.org

Simulations comparing the wild-type enzyme with the W137F mutant have been particularly revealing. pnas.orgnih.gov In the wild-type simulation, the hydrogen bond between Trp-137 and Asp-145 is crucial for positioning Asp-145 for the attack. pnas.org In the W137F mutant, this interaction is lost. As a result, the side chain of Asp-145 reorients and forms a stable, persistent hydrogen bond with His-90. pnas.orgnih.gov This non-productive interaction prevents Asp-145 from achieving a NAC, keeping it too distant from the substrate's benzoyl ring and explaining the mutant's drastically reduced rate of Meisenheimer intermediate formation. pnas.org

MD simulations have also shed light on the second part of the reaction: the hydrolysis of the aryl-enzyme intermediate. The simulations show that water molecules can diffuse into the predominantly hydrophobic active site. pnas.orgnih.gov These trajectories provide plausible routes for a water molecule to enter and position itself for activation by His-90, forming a hydrogen bond with Asp-145 in the process. pnas.orgnih.gov

Simulation SubjectKey FindingImplicationCitation
Wild-Type Enzyme Asp-145 and 4-CBA-CoA form Near Attack Conformations (NACs) in ~5% of conformations.The enzyme active site is dynamic and transiently adopts conformations that are primed for catalysis. pnas.org
W137F Mutant A stable hydrogen bond forms between His-90 and Asp-145, preventing NAC formation.The precise positioning of Asp-145 by Trp-137 is critical for the initial catalytic step. pnas.orgnih.gov
Water Diffusion Water molecules can diffuse into the active site in both wild-type and mutant enzymes.Provides insight into how the active site, though hydrophobic, allows access to water for the hydrolysis step. pnas.orgnih.gov

Enzyme Engineering and Directed Evolution Studies

The ability of dehalogenase enzymes to break carbon-halogen bonds makes them attractive targets for bioremediation and industrial biocatalysis. ebi.ac.ukmdpi.com Protein engineering, through both rational design and directed evolution, has been employed to modify and improve these enzymes. mdpi.comresearchgate.net Site-directed mutagenesis, in particular, has been a powerful tool for probing the function of specific active site residues in 4-CBA-CoA dehalogenase and for altering its catalytic properties. researchgate.netcapes.gov.brunm.edu

Rational Design Approaches for Altered Function

Rational design leverages detailed structural and mechanistic knowledge to re-engineer an enzyme for a new purpose. researchgate.netmit.edu A remarkable example of this is the conversion of 4-CBA-CoA dehalogenase, an enzyme that performs a complex SNAr reaction, into a hydratase, an enzyme that catalyzes the addition of water across a double bond. unm.eduresearchgate.net

This feat was achieved by modifying the active site of the dehalogenase to mimic that of crotonase, another enzyme in the same superfamily that catalyzes the syn-hydration of crotonyl-CoA. unm.eduresearchgate.netnih.gov The catalytic mechanism of crotonase relies on two glutamate (B1630785) residues that act as acid/base catalysts. researchgate.netnih.gov The rational redesign of the dehalogenase involved:

Importing Catalytic Residues : Two glutamate residues were introduced into the dehalogenase active site via site-directed mutagenesis to mimic the function of Glu-144 and Glu-164 in crotonase. researchgate.netresearchgate.net

Reshaping the Active Site : Six additional residues in the dehalogenase active site were mutated to create space for the new glutamate side chains and to properly position them for catalysis. researchgate.netresearchgate.net

The resulting engineered dehalogenase lost its original activity but gained the ability to catalyze the syn-hydration of crotonyl-CoA, a function completely absent in the wild-type enzyme. unm.edu This work demonstrates that a common protein fold and active site template can be tailored to catalyze vastly different chemical reactions through the strategic positioning of key catalytic groups. unm.edumit.edu

Evolutionary Adaptations for Halogenated Substrates

The existence of enzymes like 4-CBA-CoA dehalogenase is a compelling example of "environmentally directed evolution." psu.eduacs.org Halogenated aromatic compounds are largely synthetic and have only been introduced into the environment in significant quantities over the last century. ebi.ac.ukacs.org The evolution of metabolic pathways in soil bacteria, such as Pseudomonas sp. strain CBS-3, to utilize these novel compounds as a carbon source is a rapid evolutionary adaptation. psu.eduacs.org

The 4-chlorobenzoate degradation pathway in Pseudomonas sp. is encoded by an operon that includes the genes for three enzymes: this compound ligase, this compound dehalogenase, and 4-hydroxybenzoyl-CoA thioesterase. psu.eduacs.org This entire system appears to have evolved to address the challenge of breaking the stable carbon-chlorine bond on an aromatic ring. psu.eduacs.org

The study of different dehalogenases reveals that nature has employed varied strategies to cleave carbon-halogen bonds. mdpi.comnih.gov While 4-CBA-CoA dehalogenase is part of the crotonase superfamily, other dehalogenases like haloalkane dehalogenases belong to the α/β-hydrolase fold family. mdpi.comoup.com However, a common mechanistic theme is the use of a nucleophilic residue (often an aspartate) to form a covalent intermediate, which is subsequently hydrolyzed. mdpi.comoup.com The rapid evolution of these catalytic functions in different enzyme scaffolds highlights the modularity and adaptability of protein structures in response to new environmental pressures and the availability of new substrates. psu.edunih.govnih.gov

Metabolic Pathways Involving 4 Chlorobenzoyl Coa

4-Chlorobenzoate (B1228818) Degradation Pathway in Microorganisms

Microorganisms have evolved specific enzymatic pathways to utilize 4-chlorobenzoate as a sole source of carbon and energy. asm.org The degradation of 4-chlorobenzoate is a critical process for the detoxification of environments contaminated with chlorinated aromatic compounds. asm.org

The microbial degradation of 4-chlorobenzoate to 4-hydroxybenzoate (B8730719) proceeds through a three-step enzymatic pathway involving a ligase, a dehalogenase, and a thioesterase. nih.gov

4-Chlorobenzoate—CoA ligase: The initial step is the activation of 4-chlorobenzoate. This reaction is catalyzed by 4-chlorobenzoate—CoA ligase (EC 6.2.1.33), which utilizes ATP and Coenzyme A (CoA) to form 4-chlorobenzoyl-CoA, AMP, and diphosphate. wikipedia.orgnih.gov This activation via the formation of a thioester bond is crucial for the subsequent enzymatic reactions. ontosight.ai

This compound dehalogenase: The second and key step is the dehalogenation of this compound. ontosight.aiacs.org This reaction is catalyzed by this compound dehalogenase (EC 3.8.1.7), which hydrolytically removes the chlorine atom from the aromatic ring, replacing it with a hydroxyl group to form 4-hydroxybenzoyl-CoA. wikipedia.orgebi.ac.uk This enzyme is specific for dehalogenation at the 4-position and can also act on substrates containing fluorine, bromine, and iodine at the same position. expasy.org

4-Hydroxybenzoyl-CoA thioesterase: The final step involves the hydrolysis of the thioester bond of 4-hydroxybenzoyl-CoA. This is carried out by 4-hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23), which releases 4-hydroxybenzoate and regenerates free CoA. wikipedia.orguniprot.org The resulting 4-hydroxybenzoate can then enter central metabolic pathways, such as the protocatechuate branch of the β-ketoadipate pathway. oup.com

Enzymes in the 4-Chlorobenzoate Degradation Pathway

EnzymeEC NumberReactionSubstratesProducts
4-Chlorobenzoate—CoA ligase6.2.1.33Activation of 4-chlorobenzoate4-chlorobenzoate, CoA, ATPThis compound, AMP, diphosphate
This compound dehalogenase3.8.1.7Dehalogenation of this compoundThis compound, H₂O4-hydroxybenzoyl-CoA, Chloride
4-Hydroxybenzoyl-CoA thioesterase3.1.2.23Hydrolysis of 4-hydroxybenzoyl-CoA4-hydroxybenzoyl-CoA, H₂O4-hydroxybenzoate, CoA

A diverse range of bacterial species has been identified with the ability to degrade 4-chlorobenzoate. These microorganisms have been isolated from various environments, including soil and sewage sludge. asm.orgnih.gov

Pseudomonas species: Several Pseudomonas strains, such as Pseudomonas sp. CBS3 and Pseudomonas aeruginosa 3mT, are well-studied for their ability to degrade chlorobenzoates. nih.govoup.comnih.gov Pseudomonas putida has also been shown to degrade 4-chlorobenzoic acid. ijsr.in

Arthrobacter species: Arthrobacter sp. strain TM-1, isolated from a sewage sludge inoculum, can utilize 4-chlorobenzoate as its sole carbon and energy source. asm.orgnih.govosti.gov This strain dehalogenates 4-chlorobenzoate as the initial step in its degradation pathway. nih.gov

Acinetobacter species: While less detailed in the provided context, Acinetobacter is another genus known to be involved in the degradation of aromatic compounds.

Comamonas species: Comamonas testosteroni has been studied in the context of aerobic degradation of PCB congeners, which can produce chlorobenzoates as intermediates. nih.gov

Corynebacterium species: The coryneform bacterium NTB-1 has been noted for its energy-dependent uptake of 4-chlorobenzoate.

Other notable bacteria include Alcaligenes sp. and Rhodococcus ruber. ijsr.inresearchgate.net

The degradation of 4-chlorobenzoate can occur under both aerobic and anaerobic conditions, though the initial steps of the pathways differ.

Aerobic Degradation: In the presence of oxygen, the degradation of 4-chlorobenzoate commonly proceeds through the formation of this compound, followed by hydrolytic dehalogenation to 4-hydroxybenzoyl-CoA. ontosight.ai Another aerobic pathway involves the formation of 4-chlorocatechol, which then undergoes ring cleavage. ijsr.in For instance, Pseudomonas aeruginosa 3mT degrades 4-chlorobenzoate aerobically via the formation of 4-chlorocatechol. nih.gov Similarly, Klebsiella pneumoniae has demonstrated the ability to aerobically degrade 4-chlorobenzoate. hu.edu.jo

Anaerobic Degradation: Under anaerobic conditions, the degradation of chlorobenzoates can also occur. researchgate.net While the provided information primarily focuses on the aerobic pathway involving this compound, anaerobic degradation of aromatic compounds often involves reductive dehalogenation as an initial step, where the chlorine atom is replaced by a hydrogen atom. wur.nl However, some anaerobic pathways can proceed through the formation of benzoyl-CoA as a central intermediate. wur.nl

Bacterial Species and Strain Diversity (e.g., Pseudomonas, Acinetobacter, Arthrobacter, Comamonas, Corynebacterium)

Significance in Xenobiotic Metabolism and Environmental Bioremediation

The metabolic pathway involving this compound is highly significant for the bioremediation of environments contaminated with chlorinated aromatic compounds. asm.org These compounds, such as polychlorinated biphenyls (PCBs) and certain herbicides, are xenobiotics that are often resistant to degradation. asm.org

Microbial degradation of PCBs can lead to the accumulation of 4-chlorobenzoate in the environment. ijsr.in Therefore, the ability of microorganisms to further degrade 4-chlorobenzoate is a crucial step in the complete mineralization of these pollutants. asm.org The enzymes of the 4-chlorobenzoate degradation pathway, particularly this compound dehalogenase, are key players in this process, as they catalyze the critical dehalogenation step. acs.org Enhancing the activity of these enzymes or using the host microorganisms is a promising strategy for the cleanup of contaminated sites. ontosight.ai

Connection to Broader Coenzyme A Metabolism and Crotonase Superfamily

The pathway for 4-chlorobenzoate degradation is intrinsically linked to the broader cellular metabolism of Coenzyme A. The formation of this compound is an example of how CoA is used to activate carboxylic acids for further metabolic processing, a common strategy in biochemistry. ontosight.ai

Furthermore, the enzyme this compound dehalogenase is a member of the crotonase superfamily. wikipedia.orgebi.ac.uk This superfamily comprises a diverse range of enzymes that catalyze different reactions but share a common structural fold and the ability to bind acyl-CoA substrates. wikipedia.org Members of the crotonase superfamily are involved in various metabolic pathways, including fatty acid β-oxidation. nih.gov The evolutionary relationship between this compound dehalogenase and other members of the crotonase superfamily suggests that this enzyme may have evolved from pre-existing enzymes of primary metabolism to perform a specialized role in xenobiotic degradation. nih.gov

Regulation of 4 Chlorobenzoyl Coa Metabolism

Transcriptional Regulation of Degradation Genes

The genes responsible for the transport and initial degradation of 4-chlorobenzoate (B1228818) are typically organized into an operon, and their expression is controlled by a specific transcriptional regulator. asm.orgasm.org This genetic arrangement allows for coordinated control of the metabolic pathway. asm.orgasm.org

In several bacteria, including Comamonas and Arthrobacter species, the genes for the hydrolytic dehalogenation of 4-chlorobenzoate (4CBA) are clustered together in what is known as the fcb operon. asm.orgasm.orgresearchgate.net A common arrangement for this operon is fcbB-fcbA-fcbT1-fcbT2-fcbT3-fcbC. asm.org In some organisms, the gene order may vary, and not all components are always present. For instance, in a metagenome clone from a denitrifying consortium, the gene for 4-hydroxybenzoyl-CoA thioesterase (fcbC) was absent from the cluster. oup.com

The components of the operon have distinct functions:

fcbA : Encodes 4-chlorobenzoate-CoA ligase, which activates 4-chlorobenzoate to its coenzyme A thioester, 4-chlorobenzoyl-CoA. oup.comoup.comebi.ac.uknih.gov

fcbB : Encodes this compound dehalogenase, the key enzyme that catalyzes the hydrolytic removal of the chlorine atom to form 4-hydroxybenzoyl-CoA. oup.comoup.comnih.govacs.org

fcbC : Encodes 4-hydroxybenzoyl-CoA thioesterase, which cleaves the CoA group to release 4-hydroxybenzoate (B8730719). oup.comnih.gov

fcbT1, fcbT2, fcbT3 : These genes encode a tripartite ATP-independent periplasmic (TRAP) transporter system responsible for the uptake of 4-chlorobenzoate into the bacterial cell. asm.org

Studies have shown that this operon is inducibly expressed, meaning its genes are transcribed at high levels only in the presence of an inducer molecule, which is typically 4-chlorobenzoate or similar compounds like 4-bromo- and 4-iodobenzoate. asm.orgasm.orgresearchgate.net

Table 1: Genes of the fcb Operon and Their Functions

Gene Encoded Protein Function
fcbA 4-Chlorobenzoate-CoA Ligase Activates 4-chlorobenzoate to this compound. oup.comoup.com
fcbB This compound Dehalogenase Dehalogenates this compound to 4-hydroxybenzoyl-CoA. oup.comacs.org
fcbC 4-Hydroxybenzoyl-CoA Thioesterase Hydrolyzes 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate. oup.comnih.gov

The inducible expression of the fcb operon is governed by a transcriptional regulator. asm.orgnih.govnih.gov In Comamonas sediminis strain CD-2, a gene named fcbR, located adjacent to the fcb operon, was identified to encode a transcriptional repressor belonging to the TetR family of regulators. asm.orgresearchgate.netnih.govnih.gov

The function of FcbR was elucidated through genetic and biochemical studies:

Repression: In the absence of an inducer, the FcbR protein binds to a specific DNA sequence in the promoter region of the fcb operon (Pfcb). nih.govnih.gov This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the expression of the degradation genes. asm.orgnih.gov

Knockout Studies: When the fcbR gene was deleted (knocked out), the fcb operon was expressed constitutively, meaning the genes were always "on," regardless of whether 4-chlorobenzoate was present. asm.orgnih.govnih.gov This finding confirmed that FcbR's primary role is to act as a repressor. nih.gov

Binding Site: DNase I footprinting analysis revealed that FcbR protects a 42-base-pair DNA motif within the promoter. asm.orgresearchgate.netnih.gov This binding site overlaps with the crucial -35 element of the promoter, which is a key recognition site for RNA polymerase, thus explaining the mechanism of repression. asm.orgresearchgate.netnih.gov The protected sequence contains characteristic palindromic repeats typical for TetR-family regulator binding sites. asm.orgnih.gov

While the presence of 4-chlorobenzoate in the environment triggers the expression of the fcb operon, 4-chlorobenzoate itself is not the direct molecule that interacts with the FcbR repressor. nih.gov Instead, the true effector molecule is the metabolic intermediate, this compound (4CBA-CoA). asm.orgnih.govnih.gov

The proposed regulatory model is as follows:

Basal Expression: In the absence of 4CBA, the fcb operon is repressed by FcbR, but a very low, basal level of transcription still occurs. This allows for a small number of FcbA (ligase) and FcbT (transporter) proteins to be present in the cell. asm.orgnih.gov

Conversion to Effector: When 4CBA enters the cell, these basal levels of FcbA convert it into 4CBA-CoA. asm.orgnih.gov

Induction: 4CBA-CoA then acts as the ligand, binding directly to the FcbR protein. asm.orgnih.govnih.gov Isothermal titration calorimetry (ITC) experiments have confirmed this direct binding, showing a 1:1 molar ratio between 4CBA-CoA and FcbR. researchgate.netnih.govnih.gov

Derepression: The binding of 4CBA-CoA induces a conformational change in the FcbR protein, causing it to release from its DNA binding site in the fcb promoter. asm.orgnih.gov With the repressor gone, RNA polymerase can freely access the promoter, leading to high-level transcription of the fcb genes. asm.orgnih.gov

This mechanism ensures that the cell commits to synthesizing the full suite of degradation enzymes only after the substrate has been successfully converted to its activated thioester form, representing an efficient regulatory strategy. asm.org This discovery identified halogenated benzoyl-CoA molecules as a new class of effectors for transcriptional regulators. asm.orgresearchgate.netnih.gov

Table 2: Research Findings on Transcriptional Regulation of the fcb Operon

Finding Method(s) Used Organism/System Reference
Identification of fcbR as a TetR-type repressor Gene knockout, reporter assays (gfp) Comamonas sediminis CD-2, E. coli asm.orgnih.govnih.gov
FcbR binds to a 42-bp motif in the fcb promoter DNase I footprinting In vitro asm.orgresearchgate.netnih.gov
This compound is the direct ligand for FcbR Reporter assays, in vitro DNA binding assays E. coli, in vitro asm.orgnih.govnih.gov

Role of Transcriptional Regulators (e.g., TetR-type FcbR)

Post-Translational Modification and Enzyme Activity Modulation

While transcriptional control is the primary and well-documented mechanism for regulating the 4-chlorobenzoate degradation pathway, information regarding post-translational modifications (PTMs) of the Fcb enzymes is not extensively detailed in the scientific literature. PTMs, such as phosphorylation, acetylation, or methylation, are common strategies for rapidly modulating enzyme activity in response to cellular needs. sigmaaldrich.comnih.gov Acyl-CoAs, in general, are known to be donors for a type of PTM called acylation, which can alter protein function. nih.gov However, specific studies demonstrating such modifications for FcbA, FcbB, or FcbC are currently lacking. The regulation of this pathway appears to be dominated by the elegant transcriptional switch controlled by the FcbR repressor and its effector, this compound.

Advanced Methodologies for Studying 4 Chlorobenzoyl Coa

Spectroscopic Techniques for Intermediates and Enzyme-Substrate Complexes

Spectroscopic methods are pivotal in monitoring the dynamic changes that occur during the enzymatic conversion of 4-Chlorobenzoyl-CoA. Techniques such as UV-visible, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing reaction intermediates and understanding substrate activation.

UV-Visible Spectroscopy : Studies on this compound dehalogenase have shown that the binding of the product, 4-hydroxybenzoyl-CoA (4-HBA-CoA), to the enzyme's active site induces a significant red shift in the maximum absorbance (λmax) of the benzoyl moiety, from 292 nm to 373 nm. psu.edunih.gov This spectral shift is indicative of a substantial reorganization of the π electrons within the benzoyl ring upon binding. nih.gov Similar, though less pronounced, shifts were observed with substrate analogs like 4-methoxybenzoyl-CoA (4-MeOBA-CoA), which shifted from 292 nm to 323 nm upon enzyme complexation. psu.edu These observations suggest that the enzyme active site polarizes the substrate, facilitating nucleophilic attack. psu.edunih.gov

Raman Spectroscopy : Raman difference spectroscopy has provided further evidence for the polarization of the substrate's benzoyl ring. When 4-HBA-CoA binds to the dehalogenase, there is a dramatic rearrangement of the benzoyl ring's normal modes. psu.edu For instance, the thioester C=O stretch and in-plane phenyl C-H stretches, visible in the spectrum of free 4-HBA-CoA, are not discernible in the enzyme-bound state. psu.edu Concurrently, benzene (B151609) ring modes are significantly shifted. psu.edu Isotopic labeling of the product's benzoyl carbonyl with ¹⁸O or ¹³C confirmed the participation of the carbonyl group in the most intense normal modes in the bound state. nih.gov These spectral changes are attributed to strong polarizing interactions within the active site, which are crucial for electrophilic catalysis. nih.gov Studies with substrate analogs like 4-fluorobenzoyl-CoA and 4-nitrobenzoyl-CoA have also used Raman spectroscopy to provide evidence for the accumulation of a Meisenheimer complex, a key reaction intermediate. nih.gov

Spectroscopic TechniqueAnalyteKey ObservationInterpretation
UV-Visible Spectroscopy 4-HBA-CoARed shift in λmax from 292 nm to 373 nm upon binding. psu.edunih.govPolarization of the benzoyl ring π electrons. psu.edunih.gov
Raman Spectroscopy 4-HBA-CoADisappearance of thioester C=O stretch; significant shifts in benzene ring modes. psu.eduDrastic rearrangement of benzoyl normal modes due to strong active site polarization. psu.edu
¹³C-NMR Spectroscopy [¹³C=O]-4-HBA-CoA2.8 ppm downfield shift of the thioester carbonyl resonance. psu.eduPolarization of electron density towards the thioester carbonyl oxygen. psu.edu

X-ray Crystallography for Structural Elucidation

X-ray crystallography has been indispensable for determining the three-dimensional structures of enzymes that process this compound, providing a static yet detailed picture of the active site and enzyme-ligand interactions.

The crystal structure of this compound dehalogenase from Pseudomonas sp. strain CBS-3, complexed with its product 4-hydroxybenzoyl-CoA, was determined to a resolution of 1.8 Å. acs.orgnih.govacs.org This structural analysis revealed that the enzyme is a trimer, with each subunit folding into two distinct domains. acs.orgnih.gov The active site is located at the interface of two subunits. pnas.org

Key findings from the crystallographic studies include:

Identification of Catalytic Residues : The structure clearly identified Aspartate 145 (Asp145) as the nucleophile that attacks the C4 position of the benzoyl ring to form a Meisenheimer intermediate. nih.govacs.org Histidine 90 (His90) was identified as the general base that activates a water molecule for the subsequent hydrolysis of the aryl-enzyme intermediate. nih.govacs.org

Substrate/Product Binding : The 4-hydroxybenzoyl-CoA molecule adopts a curved conformation within the active site. nih.govacs.org The benzoyl group is surrounded by hydrophobic residues, including Phenylalanine 64 (Phe64), Phenylalanine 82 (Phe82), Tryptophan 89 (Trp89), and Tryptophan 137 (Trp137), which likely assist in polarizing the π-electrons of the benzoyl ring. pnas.org The backbone amide protons of Glycine 114 and Phe64 form an oxyanion hole that stabilizes the tetrahedral intermediate during hydrolysis. ebi.ac.uk

Additionally, the structure of 4-chlorobenzoate (B1228818):CoA ligase, the enzyme catalyzing the first step in the degradation pathway, has been solved in complex with the intermediate 4-chlorobenzoyl-adenylate (4-CBA-AMP), providing insights into its two-step reaction mechanism involving a significant 140° domain movement. nih.govrcsb.org

Computational Chemistry and Molecular Modeling (QM/MM, MD simulations)

Computational methods, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into reaction mechanisms and enzyme behavior.

QM/MM Studies : Hybrid QM/MM approaches have been used to investigate the energetics of the dehalogenation reaction catalyzed by this compound dehalogenase. acs.org These studies model the reaction, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, by treating the active site region with quantum mechanics and the rest of the protein with molecular mechanics. acs.orgscu.edu.cn QM/MM calculations have provided insights into the reaction's potential energy surface, the stability of the Meisenheimer intermediate, and the role of electrostatic interactions in catalysis. acs.orgscu.edu.cn For example, simulations suggested that PM3 is a reasonable semi-empirical method for studying this reaction, closely matching results from density functional theory (DFT). acs.org

Molecular Dynamics (MD) Simulations : MD simulations have been employed to explore the active site dynamics of both the wild-type and mutant forms of this compound dehalogenase. pnas.org A simulation comparing the wild-type enzyme with the W137F mutant revealed crucial differences. pnas.org In the wild-type simulation, conformations where the catalytic Asp145 is positioned for nucleophilic attack on this compound are frequently formed. pnas.org However, in the W137F mutant, a persistent hydrogen bond between His90 and Asp145 keeps the nucleophile away from the substrate, explaining the mutant's drastically reduced rate of Meisenheimer intermediate formation. pnas.org These simulations also shed light on the pathways water molecules use to enter the active site for the final hydrolysis step. pnas.org

Kinetic Isotope Effect Analysis in Enzymatic Reactions

Kinetic Isotope Effect (KIE) analysis is a powerful tool for probing the transition states of enzymatic reactions and identifying rate-limiting steps.

Chlorine KIE : The chlorine KIE for the dehalogenation of this compound by its dehalogenase was measured to be 1.0090 ± 0.0006. unm.edunih.gov This value is significantly larger than those observed for other dehalogenases, such as haloalkane dehalogenase. unm.edunih.gov The magnitude of this KIE indicates that the cleavage of the carbon-chlorine bond is a key part of the rate-determining step. unm.edunih.gov Specifically, it suggests that the transition state for the dissociation of the chloride ion from the Meisenheimer intermediate is sensitive to chlorine isotopic substitution, with simple modeling pointing to the C-Cl bond bending modes as the origin of this sensitivity. unm.edunih.gov

Isotope Effect TypeEnzymeMeasured ValueSignificance
Chlorine KIE (³⁷k) This compound Dehalogenase1.0090 ± 0.0006. unm.edunih.govC-Cl bond cleavage is part of the rate-limiting step. unm.edunih.gov
Solvent KIE (D₂O) 4-Hydroxybenzoyl-CoA Thioesterase3.8. acs.orgnih.govProton transfer is the rate-limiting step. acs.orgnih.gov

Genetic Engineering and Mutagenesis for Functional Studies

Site-directed mutagenesis is a cornerstone technique for dissecting the functional roles of individual amino acid residues in catalysis and substrate binding.

Identifying Catalytic Residues : Mutagenesis studies on this compound dehalogenase were crucial in confirming the roles of key active site residues suggested by crystallographic data. Replacing Asp145 with alanine (B10760859) (D145A) resulted in an enzyme that could still bind the substrate but was catalytically inactive, confirming its essential role as the nucleophile. nih.govcapes.gov.brnih.gov Similarly, replacing His90 with glutamine (H90Q) significantly reduced catalytic activity, supporting its function as a general base. rcsb.orgcapes.gov.brnih.gov

Kinetic Analysis of Mutants : Detailed kinetic analyses of these mutants provided quantitative data on their altered catalytic efficiencies. For the H90Q mutant, the rate constant for the formation of the arylated enzyme intermediate was reduced 133-fold, and the rate of hydrolysis of this intermediate was reduced 154-fold compared to the wild-type enzyme. rcsb.org These results allowed for a precise dissection of the role of His90 in multiple steps of the catalytic cycle. rcsb.org

Future Research Directions and Unresolved Questions

Elucidating Subtleties of Dehalogenation Mechanism in Variant Enzymes

The dehalogenation of 4-Chlorobenzoyl-CoA is a remarkable biochemical reaction, and its mechanism has been a subject of intense study. The enzyme this compound dehalogenase, a member of the hydrolase family, catalyzes the conversion of this compound to 4-hydroxybenzoyl-CoA. wikipedia.orgqmul.ac.uk The established mechanism involves a multi-step process initiated by a nucleophilic attack from the carboxylate side chain of an aspartate residue (Asp145) on the C4 position of the benzoyl ring. researchgate.netmdpi.comsemanticscholar.org This attack forms a transient Meisenheimer intermediate, an arylated enzyme complex, which subsequently expels the chloride ion. mdpi.comebi.ac.uknih.gov The reaction is completed by the hydrolysis of the arylated enzyme intermediate, a step facilitated by a histidine residue (His90) acting as a general base to activate a water molecule. ebi.ac.uknih.govacs.org

However, unresolved questions persist regarding the precise dynamics within the active site, especially in variant forms of the enzyme. Site-directed mutagenesis studies have revealed the critical roles of specific amino acids. For instance, replacing Trp137, which stabilizes the catalytic aspartate via a hydrogen bond, results in multiple conformational states for the bound product, indicating a more flexible and less optimized active site. psu.edu Similarly, mutating the catalytic His90 to glutamine dramatically reduces the rates of both chloride expulsion and subsequent hydrolysis, highlighting its dual role in the catalytic cycle. nih.gov

Future research should focus on:

Mapping the complete energy landscape of the reaction for wild-type and mutant enzymes to better understand transition states and the energetic barriers for each step.

Investigating the role of protein dynamics , particularly the subtle conformational changes that occur during substrate binding, intermediate formation, and product release. Time-resolved crystallography and advanced spectroscopic techniques could provide snapshots of these transient states.

Exploring the mechanism in dehalogenases from different organisms , such as Arthrobacter sp. and Comamonas sp., which may exhibit variations in their active site architecture and catalytic strategies compared to the well-studied enzyme from Pseudomonas sp. CBS-3. semanticscholar.orgasm.org

Engineering Enhanced Catalytic Efficiency and Specificity

The potential of this compound dehalogenase in bioremediation has driven efforts to engineer this enzyme for improved performance. semanticscholar.org Rational design and directed evolution are powerful tools for enhancing catalytic efficiency, altering substrate specificity, and improving stability. researchgate.netresearchgate.net A landmark study demonstrated the feasibility of re-engineering the dehalogenase active site to perform a completely different reaction—the syn-hydration of crotonyl-CoA—by introducing two glutamate (B1630785) residues to mimic the catalytic machinery of crotonase. researchgate.netunm.edu

This success opens up numerous avenues for future engineering endeavors:

Broadening Substrate Range: Modifying the active site to efficiently degrade other halogenated benzoyl-CoA analogs, including those with fluorine, bromine, or multiple halogen substituents. qmul.ac.uknih.gov

Increasing Catalytic Turnover: Fine-tuning the active site residues to lower the activation energy for the rate-limiting step, which has been identified as the catalytic process itself rather than product release. nih.gov This could involve optimizing the positioning of the catalytic Asp145 and His90 residues. nih.gov

Enhancing Enzyme Stability: Introducing mutations that improve the thermal and chemical stability of the enzyme without compromising its catalytic activity, which is crucial for its application in industrial bioreactors.

A deeper understanding of the structure-function relationships, gained from the mechanistic studies described above, will be paramount for the success of these rational engineering strategies. mdpi.com

Broader Ecological Roles and Interconnections in Microbial Communities

This compound is a central molecule in the catabolism of 4-chlorobenzoate (B1228818) (4-CBA), a widespread environmental pollutant originating from the breakdown of pesticides and polychlorinated biphenyls (PCBs). acs.orgasm.org Bacteria capable of utilizing 4-CBA as a carbon source possess a specific three-enzyme pathway: a ligase that forms this compound, the dehalogenase that converts it to 4-hydroxybenzoyl-CoA, and a thioesterase that releases 4-hydroxybenzoate (B8730719). ebi.ac.ukacs.org This pathway is a prime example of "environmentally directed evolution," where microbes adapt to utilize novel, man-made chemical resources. acs.org

The genetic basis for this pathway often involves a cluster of genes, the fcb operon, whose expression is tightly regulated. asm.org Intriguingly, this compound itself acts as the effector molecule, binding to the TetR-type transcriptional repressor FcbR and inducing the expression of the catabolic genes. asm.org This represents a sophisticated feedback mechanism allowing bacteria to respond efficiently to the presence of their target substrate.

Future ecological and systems biology research should aim to:

Characterize the pathway in anaerobic consortia: While well-studied in aerobic bacteria, the degradation of 4-CBA also occurs under anaerobic, denitrifying conditions. nih.govoup.com Metagenomic studies suggest that in these environments, the downstream product 4-hydroxybenzoyl-CoA may be funneled into a reductive degradation pathway rather than being hydrolyzed by a thioesterase, indicating a different metabolic context. oup.com

Unravel microbial interdependencies: Investigate how the degradation of complex chlorinated pollutants is partitioned among different species within a microbial community. It is likely that some organisms perform initial breakdown steps, with others utilizing the intermediates, such as 4-CBA, that are released.

Screen for novel dehalogenating systems: Explore diverse environments for new bacteria and enzymatic pathways involved in the degradation of this compound and other halogenated intermediates, which could reveal novel catalytic mechanisms and enzymes with superior properties for bioremediation.

Development of Novel Analytical Approaches for In Vivo Studies

Studying the flux and concentration of this compound within living cells (in vivo) is challenging but essential for understanding its metabolic role and the regulation of its degradation pathway. Current analytical methods have largely focused on in vitro enzyme assays or the analysis of stable end-products. nih.gov High-performance liquid chromatography (HPLC) coupled with UV detection has been instrumental in identifying this compound as a key intermediate in cell extracts. nih.gov

However, to capture the dynamics of this metabolite in real-time within a complex cellular matrix, more advanced and sensitive techniques are required. The development of novel analytical approaches is a critical future frontier. Key areas for development include:

Advanced Mass Spectrometry: Leveraging the sensitivity and specificity of techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the direct quantification of this compound and its metabolites in complex biological samples. This approach has been successfully used to detect other reactive acyl-CoA thioesters in vivo in hepatocytes and liver tissue, providing a strong precedent. acs.org

Biosensor Development: Engineering genetically encoded fluorescent biosensors that can report on the intracellular concentration of this compound in real-time. The known interaction between this compound and the FcbR repressor protein provides a perfect starting point for designing such a sensor based on fluorescence resonance energy transfer (FRET) or other allosteric reporting mechanisms. asm.org

Advanced Spectroscopic Probes: Utilizing techniques like Raman spectroscopy, which has already been employed to study the conformational states of the product bound to the dehalogenase enzyme, to develop probes for in vivo imaging and analysis of the enzymatic reaction. psu.edu

These novel methods would provide unprecedented insight into the metabolic flux through the dehalogenation pathway, the efficiency of engineered enzymes in living cells, and the intricate regulatory networks that control the biodegradation of chlorinated pollutants.

Q & A

Q. What is the enzymatic reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase, and what are its products?

The enzyme this compound dehalogenase (EC 3.8.1.7) hydrolyzes this compound to 4-hydroxybenzoyl-CoA and chloride. This reaction is part of the bacterial degradation pathway for chlorinated aromatic compounds, enabling detoxification of environmental pollutants like 4-chlorobenzoate. The catalytic mechanism involves nucleophilic substitution by Asp-145, forming a Meisenheimer intermediate before hydrolysis .

Q. What structural features characterize this compound dehalogenase?

The enzyme is a trimer, with each subunit containing an N-terminal β-sheet-rich domain and a smaller C-terminal helical domain involved in trimer stabilization. The active site binds the benzoyl moiety of this compound in a hydrophobic pocket, with key residues (Asp-145, His-90) positioned to facilitate catalysis. A calcium ion bridges the two domains, contributing to structural integrity .

Q. How do hydrogen bonds and electrostatic interactions influence substrate binding?

Hydrogen bonds between the substrate's carbonyl group and backbone amides of Gly-114 and Phe-64 polarize the benzoyl ring, reducing electron density at the C4 position. This polarization facilitates nucleophilic attack by Asp-144. Additionally, the α-helix dipole (residues 121–114) enhances electrostatic stabilization of the transition state .

Advanced Research Questions

Q. How can mutagenesis studies resolve contradictions in residue-specific catalytic roles?

Site-directed mutagenesis of residues like Asp-145 and Trp-137 reveals their distinct roles. For example:

  • Asp-145 : Mutation to glutamate (D145E) reduces kcat by 600-fold, confirming its role as the nucleophile.
  • Trp-137 : Substitution with phenylalanine (W137F) destabilizes the Meisenheimer intermediate, decreasing its formation rate by 20,000-fold without affecting substrate binding. These studies combine kinetic assays (e.g., stopped-flow spectroscopy) and structural analysis (X-ray crystallography) to dissect mechanistic contributions .

Q. What computational methods elucidate the dehalogenation mechanism?

QM/MM simulations have shown that Asp-145's carboxylate forms a near-attack conformation (NAC) with the substrate’s C4 atom. Long-range electrostatic interactions between the substrate and active-site residues (e.g., His-90) lower the activation energy by ~10 kcal/mol. Molecular dynamics (MD) simulations further reveal that Asp-145 adopts a reactive conformation in only 4.6% of trajectories, highlighting the role of dynamic sampling in catalysis .

Q. How do spectroscopic techniques validate enzyme-substrate interactions?

Raman and FTIR spectroscopy detect polarization of the benzoyl moiety in bound substrates. For 4-hydroxybenzoyl-CoA, the carbonyl stretching frequency shifts from ~1663 cm<sup>−1</sup> (free) to ~1610 cm<sup>−1</sup> (bound), indicating strong hydrogen bonding. Isotopic labeling (e.g., <sup>18</sup>O) confirms that Gly-114 and Phe-64 backbone amides contribute to this polarization, which is critical for transition-state stabilization .

Q. What experimental designs address discrepancies in kinetic mechanisms?

Pre-steady-state kinetic studies using rapid-quench methods identified 4-chlorobenzoyl-AMP as an intermediate in the ligase activity of this compound synthetase. Rate constants for adenylate formation (40 s<sup>−1</sup>) and CoA attachment (0.013 s<sup>−1</sup>) were resolved, supporting a Bi Uni Uni Bi ping-pong mechanism. Transient kinetics with fluorescent analogs (e.g., mant-ATP) further track conformational changes during catalysis .

Methodological Guidance

Q. How to design MD simulations for studying active-site dynamics?

  • Force fields : Use AMBER or CHARMM parameters with HF/6-311G(d)-derived charges for the benzoyl-CoA moiety.
  • Sampling : Conduct 1.4 ns production runs with 2 fs time steps, applying SHAKE constraints for hydrogen bonds.
  • Analysis : Quantify NAC populations and hydrogen-bond distances (e.g., Asp-145 OD2 to C4 distance <3.2 Å) to identify reactive conformers .

Q. What strategies validate computational predictions experimentally?

  • Mutagenesis : Compare MD-predicted NAC frequencies with experimental kcat values for mutants (e.g., W137F).
  • Isotope editing : <sup>13</sup>C/<sup>18</sup>O-labeled substrates in Raman spectroscopy validate polarization effects predicted by QM/MM .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting roles for His-90?

Early crystallographic data suggested His-90 acts as a general base in hydrolysis. However, MD simulations show its imidazole ring rotates 90° in W137F mutants, disrupting hydrogen bonding to Asp-145. This dynamic behavior explains why His-90’s role is context-dependent, requiring combined structural and kinetic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.